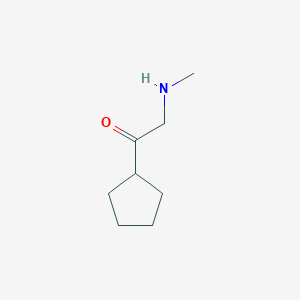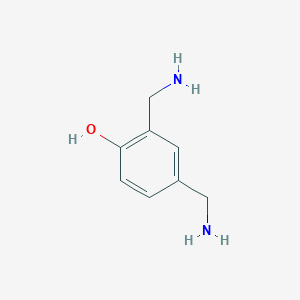![molecular formula C10H18N4O B13177585 N-[2-(diethylamino)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13177585.png)
N-[2-(diethylamino)ethyl]-1H-imidazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(diethylamino)ethyl]-1H-imidazole-1-carboxamide is a compound with significant interest in various scientific fields It is known for its unique chemical structure, which includes an imidazole ring and a diethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-1H-imidazole-1-carboxamide typically involves the reaction of imidazole with diethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The purification process may involve crystallization or distillation to ensure the compound meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(diethylamino)ethyl]-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazole carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-[2-(diethylamino)ethyl]-1H-imidazole-1-carboxamide has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-[2-(diethylamino)ethyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets in the body. It is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The compound’s ability to cross cell membranes and reach intracellular targets is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(diethylamino)ethyl]acrylamide
- N-[2-(diethylamino)ethyl]benzamide
- N-[2-(diethylamino)ethyl]methacrylate
Uniqueness
N-[2-(diethylamino)ethyl]-1H-imidazole-1-carboxamide is unique due to its imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and specificity in its interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H18N4O |
|---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C10H18N4O/c1-3-13(4-2)7-6-12-10(15)14-8-5-11-9-14/h5,8-9H,3-4,6-7H2,1-2H3,(H,12,15) |
InChI Key |
IUTVTBCNSFPILL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)N1C=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid](/img/structure/B13177504.png)

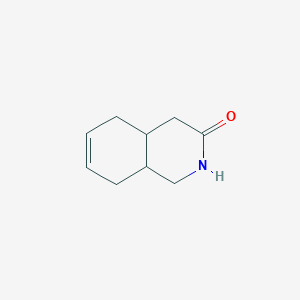

![9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane](/img/structure/B13177524.png)
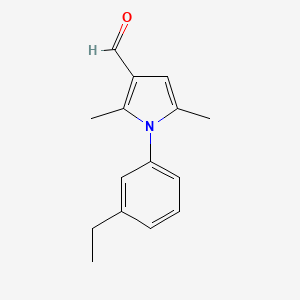

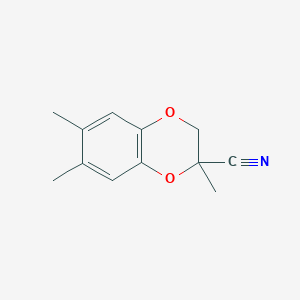
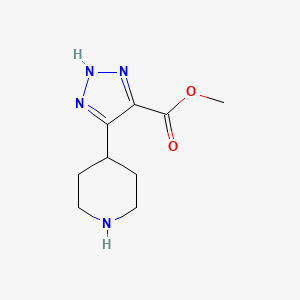

![1-[2-(2-chloroethoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B13177567.png)
